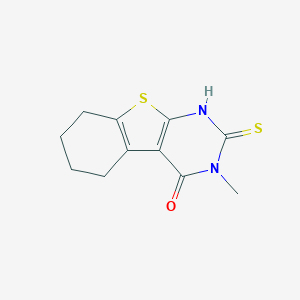

(1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo-

Descripción general

Descripción

(1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- is a useful research compound. Its molecular formula is C11H12N2OS2 and its molecular weight is 252.4 g/mol. The purity is usually 95%.

The exact mass of the compound (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 622287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

The compound Benzothieno[2,3-d]pyrimidin-4(1H)-one, specifically its hexahydro-3-amino-2-thioxo derivative, serves as a versatile intermediate for synthesizing various heterocyclic systems. For instance, Santagati et al. (1993) synthesized this compound from ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate and derived a heterocyclic system with a 1,3,4-thiadiazine ring from it (Santagati, Santagati & Modica, 1993).

Abdallah (2002) also highlighted the use of this compound as a versatile intermediate. They synthesized polyheterocycles via a one-pot process involving the reaction of this compound with hydrazonoyl halides (Abdallah, 2002).

Biological and Pharmaceutical Applications

Mavrova et al. (2010) synthesized novel thieno[2,3-d]pyrimidin-4(3H)-ones containing a benzimidazole ring, exploring their antiparasitic activity. They found that these compounds showed higher activity against Trichinella spiralis in vitro compared to albendazole (Mavrova, Vuchev, Anichina & Vassilev, 2010).

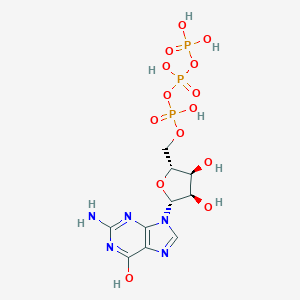

Break et al. (2010) focused on synthesizing S-Nucleoside derivatives of 2-thioxo and 2,4-dithioxo tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)ones, aiming to study their potential biological activities (Break, Shmiss & Mosselhi, 2010).

Chemical Modifications and Diversification

- Dzhavakhishvili et al. (2009) diversified thieno[2,3-d]pyrimidin-4-one derivatives through alkylation reactions, highlighting the versatility of these compounds in chemical modifications (Dzhavakhishvili, Gorobets, Shishkina, Shishkin & Desenko, 2009).

Additional Applications

Ashalatha et al. (2007) synthesized various derivatives of 3-amino-2-mercapto tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and examined their biological activities, including anti-inflammatory and antimicrobial properties (Ashalatha, Narayana, Vijaya Raj & Suchetha Kumari, 2007).

Vega et al. (1990) synthesized derivatives of hexahydro[1]benzothieno[2,3-d]pyrimidines and evaluated them for potential analgesic, anti-inflammatory, and anti-arthritic properties (Vega, Alonso, Díaz & Junquera, 1990).

Mecanismo De Acción

Biochemical Pathways

The compound is known to be involved in the Hantzsch reaction , a multi-component reaction that is used to prepare certain types of polymers . The compound is used to synthesize a new type of Hantzsch monomer, which is then used to create antioxidant self-healing hydrogels .

Result of Action

The compound has been used to create antioxidant self-healing hydrogels . These hydrogels have excellent antioxidant properties and low cytotoxicity, making them potentially useful in the field of biomaterials .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the Hantzsch reaction used to synthesize the compound is sensitive to temperature and pH

Propiedades

IUPAC Name |

3-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS2/c1-13-10(14)8-6-4-2-3-5-7(6)16-9(8)12-11(13)15/h2-5H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSZMGIUBHSQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(NC1=S)SC3=C2CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191586 | |

| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38201-61-5 | |

| Record name | 2,3,5,6,7,8-Hexahydro-3-methyl-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38201-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038201615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.